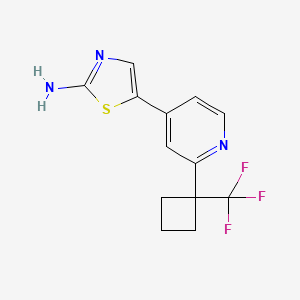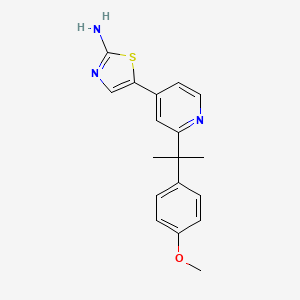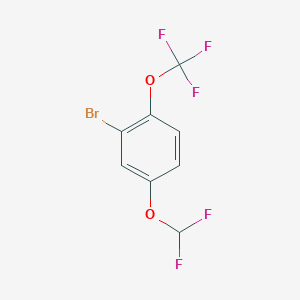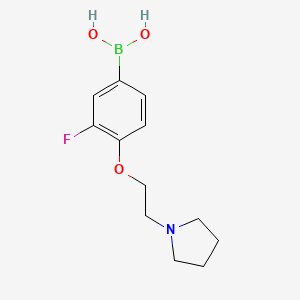
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
描述
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a compound that belongs to the class of phenylboronic acids These compounds are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications
准备方法
The synthesis of (3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
化学反应分析
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
科学研究应用
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:
作用机制
The mechanism of action of (3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form a cyclic ester with diols. This property is particularly useful in the design of sensors and probes for detecting sugars and other biomolecules. The presence of the fluorine atom and the pyrrolidinyl group can also influence the compound’s binding affinity and selectivity for specific molecular targets .
相似化合物的比较
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the fluorine atom and pyrrolidinyl group, making it less selective in certain applications.
4-Fluorophenylboronic acid: Contains the fluorine atom but lacks the pyrrolidinyl group, which can affect its binding properties.
4-(2-(Pyrrolidin-1-yl)ethoxy)phenylboronic acid: Contains the pyrrolidinyl group but lacks the fluorine atom, which can influence its chemical reactivity and selectivity. The unique combination of the fluorine atom and the pyrrolidinyl group in this compound makes it particularly useful in applications that require high selectivity and binding affinity
属性
IUPAC Name |
[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSVXDUDWPSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



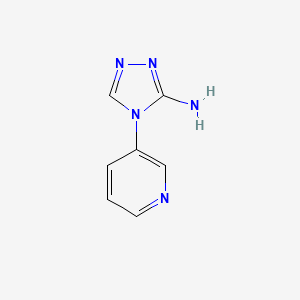
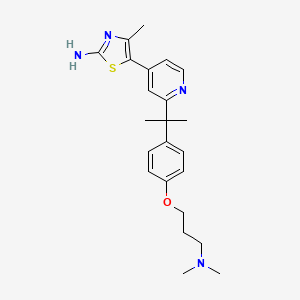
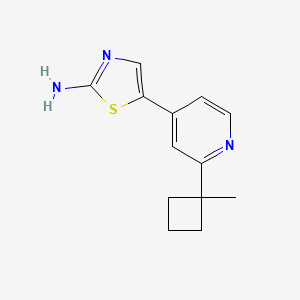
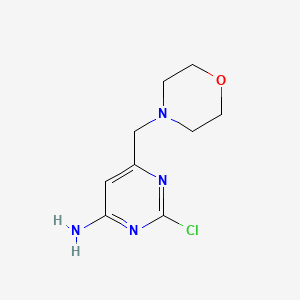
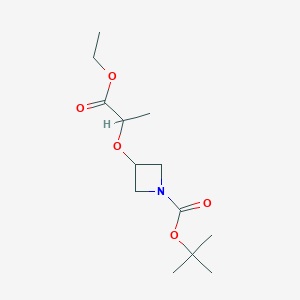
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)


